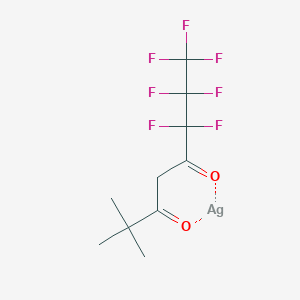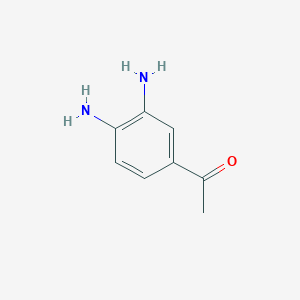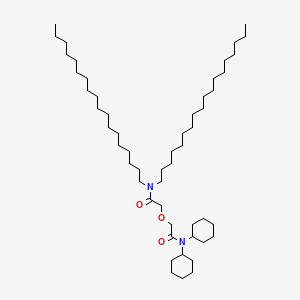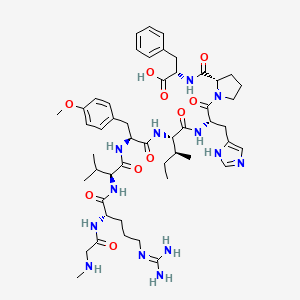
Sarmesin
Overview
Description
Sarmesin, also known as [Sar1Tyr(OMe)4] Angiotensin II, is a synthetic analogue of Angiotensin II. It is produced by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This compound acts as a competitive blocker of Angiotensin II receptors, exhibiting a pA2 value of 7.5 and a short duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarmesin is synthesized by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This involves the use of methylating agents under controlled conditions to ensure the selective modification of the hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide analogues on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Sarmesin primarily undergoes substitution reactions due to the presence of functional groups that can be modified. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Methylation: Methylating agents such as methyl iodide or dimethyl sulfate are used for the methylation of the hydroxyl group.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds in this compound.
Major Products Formed:
Methylated Derivatives: The primary product of the methylation reaction is the methylated analogue of [Sar1] Angiotensin II.
Hydrolyzed Peptides: Hydrolysis reactions yield smaller peptide fragments.
Scientific Research Applications
Chemistry:
Receptor Binding Studies: Sarmesin is used to study the binding affinity and specificity of Angiotensin II receptors.
Biology:
Cardiovascular Research: It is employed in research related to hypertension and cardiovascular diseases due to its ability to block Angiotensin II receptors.
Medicine:
Antihypertensive Agent: this compound has potential therapeutic applications as an antihypertensive agent by inhibiting the effects of Angiotensin II.
Industry:
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting the renin-angiotensin system.
Mechanism of Action
Sarmesin exerts its effects by competitively blocking Angiotensin II receptors. By binding to these receptors, it prevents Angiotensin II from exerting its vasoconstrictive and hypertensive effects. This leads to a reduction in blood pressure and vascular resistance .
Molecular Targets and Pathways:
Angiotensin II Receptors: this compound targets Angiotensin II receptors, specifically the AT1 receptor subtype.
Renin-Angiotensin System: It modulates the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
Comparison with Similar Compounds
Sarilesin: Another Angiotensin II analogue with similar receptor-blocking properties.
Losartan: A non-peptide Angiotensin II receptor antagonist used clinically as an antihypertensive agent.
Uniqueness of Sarmesin: this compound is unique due to its specific modification of the tyrosine hydroxyl group, which enhances its receptor-binding affinity and selectivity. Unlike non-peptide antagonists like Losartan, this compound’s peptide nature allows for more precise interactions with the receptor binding sites .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)/t30-,35-,36-,37-,38-,39-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAVNPIJIPGMN-PNGYUKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88874-29-7 | |
| Record name | Angiotensin II, sar(1)-Me-tyr(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)

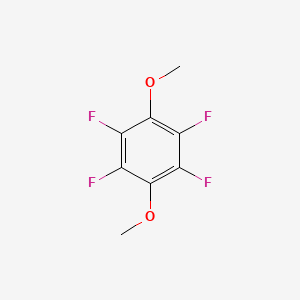
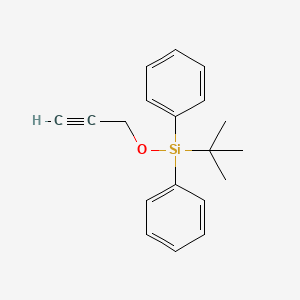
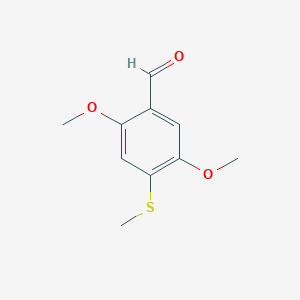
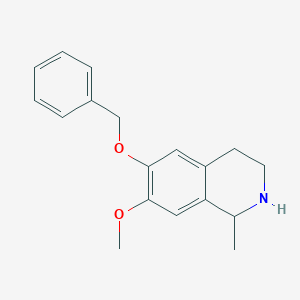

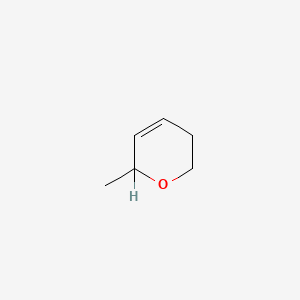
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
